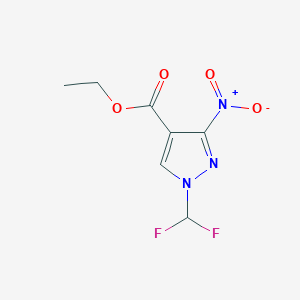
Ethyl 1-(difluoromethyl)-3-nitropyrazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(difluoromethyl)-3-nitropyrazole-4-carboxylate is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and utility in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(difluoromethyl)-3-nitropyrazole-4-carboxylate typically involves the difluoromethylation of pyrazole derivatives. One common method includes the reaction of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one with difluoromethylating agents under controlled conditions . The reaction is usually carried out in the presence of a base and a suitable solvent, such as dimethyl sulfoxide (DMSO) or acetonitrile, at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: Ethyl 1-(difluoromethyl)-3-nitropyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, solvents like DMSO or acetonitrile, and bases like potassium carbonate.
Major Products:
Reduction of Nitro Group: Amino derivatives of the pyrazole compound.
Substitution Reactions: Various substituted pyrazole derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 1-(difluoromethyl)-3-nitropyrazole-4-carboxylate has several applications in scientific research:
作用機序
The mechanism of action of Ethyl 1-(difluoromethyl)-3-nitropyrazole-4-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
類似化合物との比較
- Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate
- 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one
Comparison: Ethyl 1-(difluoromethyl)-3-nitropyrazole-4-carboxylate is unique due to the presence of both the difluoromethyl and nitro groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity and binding affinity, making it a valuable compound for various applications .
特性
分子式 |
C7H7F2N3O4 |
|---|---|
分子量 |
235.14 g/mol |
IUPAC名 |
ethyl 1-(difluoromethyl)-3-nitropyrazole-4-carboxylate |
InChI |
InChI=1S/C7H7F2N3O4/c1-2-16-6(13)4-3-11(7(8)9)10-5(4)12(14)15/h3,7H,2H2,1H3 |
InChIキー |
KLRPHJBQIRKZIF-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CN(N=C1[N+](=O)[O-])C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methoxyphenyl)glycinamide](/img/structure/B12467185.png)
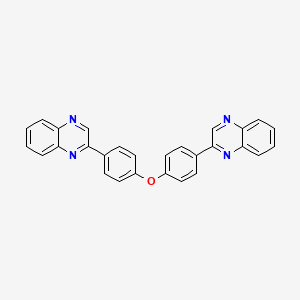
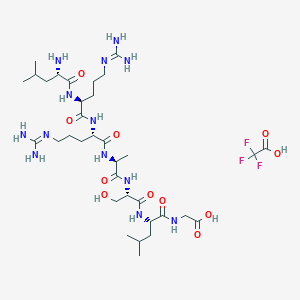

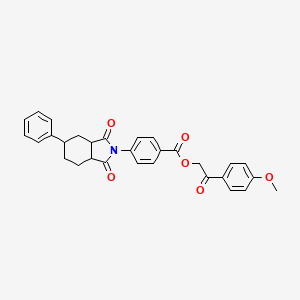
![4-tert-butylphenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12467220.png)

![N-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}alanine](/img/structure/B12467229.png)
![N-[3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxypropyl]-4-methyl-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B12467245.png)
![[6-[2-(3,4-Dihydroxyphenyl)ethoxy]-3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12467253.png)
![N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1,3,5-trimethyl-1H-pyrazol-4-amine](/img/structure/B12467265.png)
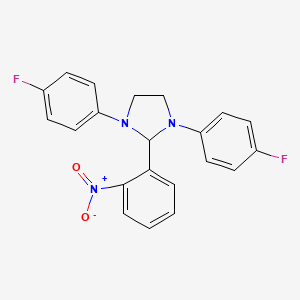
![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-chloro-4-methoxyphenyl)glycinamide](/img/structure/B12467275.png)
![N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-phenylglycinamide](/img/structure/B12467293.png)
